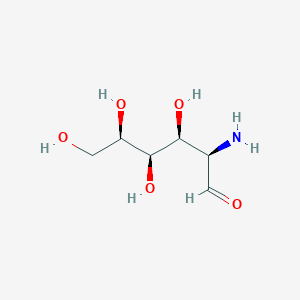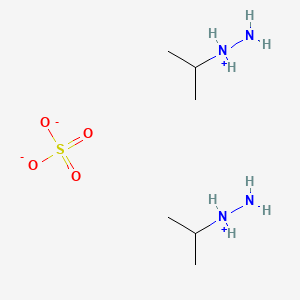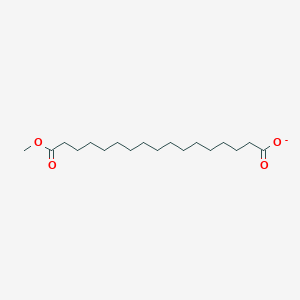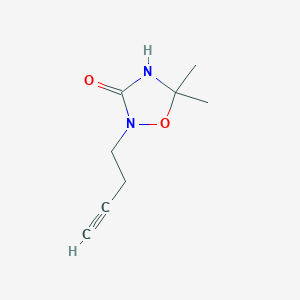
2-Amino-2-deoxygulose
Übersicht
Beschreibung
2-Amino-2-deoxyglucose hydrochloride, also known as 2-Amino-2-deoxy-D-glucose hydrochloride, is a hexosamine hydrochloride . It can be used in the synthesis of cyclopropene-modified hexosamine derivatives Ac4GlcNCyoc and Ac4GalNCyoc .
Synthesis Analysis
The synthesis of 2-amino-2-deoxyhexoses involves the addition of nitrosyl chloride to the acetylated glycal followed by conversion of the adduct to acetylated derivative of the 2-oximinohexose and reduction of the oxime to amine . A novel methodology for asymmetric synthesis of 2-amino-2-deoxy sugars has been developed, starting from readily available chiral building block 1 and 2,3-O-isopropylideneglyceraldehyde 2, via Julia olefination and subsequent dihydroxylation as key steps .Chemical Reactions Analysis
The reactions involve the addition of nitrosyl chloride to the acetylated glycal followed by conversion of the adduct to acetylated derivative of the 2-oximinohexose and reduction of the oxime to amine .Physical And Chemical Properties Analysis
2-Amino-2-deoxyglucose hydrochloride is a white to off-white solid . It has a molecular weight of 215.63 and a chemical formula of C6H14ClNO5 .Wissenschaftliche Forschungsanwendungen
Conformational Studies
- 2-Amino-2-deoxy derivatives of D-glucose, D-galactose, and D-mannose have been examined for their conformational free energies. These studies reveal the most stable conformations in various forms, indicating a significant anomeric effect in protonated and N-acetylated amino derivatives in aqueous solutions. This effect is primarily due to the electrostatic interaction between the positively charged amino group on C(2) and the hydroxyl group on the anomeric carbon atom, C(1) (Taga & Osaki, 1975).
Fluorescence Analysis of 2-Deoxy Sugars
- New reagents for the location of 2-deoxy sugars, like 2-deoxyribose, 2-deoxygalactose, or 2-deoxyglucose, have been introduced. These reagents, such as 4'-aminoacetophenone, produce vivid fluorescent colors with these sugars and offer potential for future applications in air pollution studies and the analysis of 2-deoxy sugars and their derivatives (Sawicki, Engel, Elbert, & Gerlach, 1968).
Prebiotic Synthesis
- The prebiotic genesis of 2-deoxy-D-ribose, forming the backbone of DNA, is crucial for understanding the origins of life. Research demonstrates that proteinogenic amino esters or amino nitriles promote the selective formation of 2-deoxy-D-ribose. This finding is vital in exploring the combination of interstellar starting materials and appropriate promoters leading to the formation of higher carbohydrates (Steer, Bia, Smith, & Clarke, 2017).
Enantioselective Synthesis
- Enantioselective synthesis of 6-amino-6-deoxy sugars has been achieved from furfural through a series of diastereoselective oxidation and reduction reactions. This method allows for the synthesis of either enantiomer of these aminosugars, contributing significantly to the field of carbohydrate chemistry (Haukaas & O'Doherty, 2001).
Structural and Energetic Properties
- Studies on the structural and energetic properties of halogen-substituted derivatives of 2-deoxy-D-glucose have been conducted. These studies are relevant to understanding the intermolecular interactions with proteins and the distinct biological activity of these compounds, which have implications in anticancer and antiviral drug research (Ziemniak et al., 2021).
Biosynthesis of Novel Deoxysugars
- The study of the biosynthesis of deoxysugars, including 2-deoxy-aldohexoses, has been an area of significant interest. These sugars exhibit a variety of biological activities and are essential in antibiotic and cardiac glycoside ligands. The review highlights the genetic and molecular basis of their biosynthesis, providing insights into their formation and potential applications (Liu & Thorson, 1994).
Safety and Hazards
Eigenschaften
IUPAC Name |
(2R,3S,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO5/c7-3(1-8)5(11)6(12)4(10)2-9/h1,3-6,9-12H,2,7H2/t3-,4+,5-,6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZHXIRIBWMQPQF-FSIIMWSLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)N)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@@H]([C@H]([C@H](C=O)N)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-deoxygulose | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2,6-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B3281127.png)
![6-Amino-1-benzyl-5-[(tetrahydro-furan-2-ylmethyl)-amino]-1H-pyrimidine-2,4-dione](/img/structure/B3281135.png)


![1-(4-Hydroxy-1-bicyclo[2.2.2]octanyl)ethanone](/img/structure/B3281167.png)